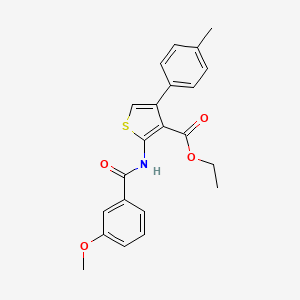

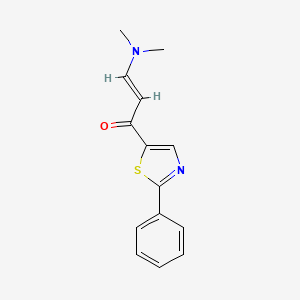

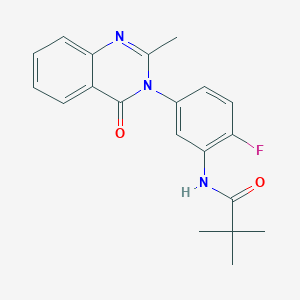

![molecular formula C15H18N4O2 B2412894 N-环己基-2-(4-氧代-4H-苯并[d][1,2,3]三嗪-3-基)-乙酰胺 CAS No. 440331-90-8](/img/structure/B2412894.png)

N-环己基-2-(4-氧代-4H-苯并[d][1,2,3]三嗪-3-基)-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide” is a complex organic compound. It contains a benzotriazine moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in chemistry due to their broad applicability .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a gold(I)-catalyzed cycloisomerization procedure has been applied to the synthesis of substituted 4H-benzo[d][1,3]-oxazines starting from N-(2-alkynyl)aryl benzamides .Molecular Structure Analysis

The molecular structure of such compounds can be quite complex. They are typically nonplanar, and the character of their nonplanarity can vary . The intramolecular hydrogen bond N–H⋅⋅⋅N is often present .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse. For example, the chemoselective oxygen cyclization via the 6-exo-dig pathway has been observed .作用机制

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide works by binding to mutant p53 proteins and preventing them from interacting with other proteins in the cell. This disrupts the normal function of the mutant p53 proteins and leads to the death of cancer cells. N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide has been shown to be highly selective for mutant p53 proteins, meaning that it does not affect normal, healthy cells in the body.

Biochemical and Physiological Effects:

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide has been shown to have a number of biochemical and physiological effects on cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. Additionally, N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide has been shown to inhibit tumor growth in animal models of cancer.

实验室实验的优点和局限性

One of the main advantages of N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide for lab experiments is its selectivity for mutant p53 proteins. This makes it a useful tool for studying the role of mutant p53 proteins in cancer development and progression. However, one of the limitations of N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide is its complex synthesis method, which can make it difficult to obtain in large quantities for use in experiments.

未来方向

There are a number of potential future directions for research on N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide. One area of research could focus on optimizing the synthesis method to make the compound more readily available for use in experiments. Another area of research could focus on developing new formulations of N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide that could be more effective in treating cancer. Additionally, research could focus on identifying biomarkers that could be used to predict which patients are most likely to respond to treatment with N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide. Overall, N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide shows great promise as a potential cancer treatment, and further research is needed to fully understand its potential.

合成方法

The synthesis of N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are cyclohexylamine, 2-chloroacetyl chloride, and 4-oxo-4H-benzo[d][1,2,3]triazine. These compounds are reacted together in the presence of a catalyst to form the intermediate product, which is then further reacted to yield the final product, N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide. The synthesis of N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.

科学研究应用

抗癌活性

通过金(I)催化的环异构化反应,从N-(2-炔基)芳基苯甲酰胺合成4H-苯并[d][1,3]噁嗪已被探索 。这些新合成的化合物表现出显著的细胞增殖抑制活性,特别是那些在C-2位具有取代芳基的化合物。在乳腺癌细胞系(MCF-7 和 HCC1954)中,IC50 值范围为 3.1 到 95 μM。这些发现表明,这些 4H-苯并[d][1,3]噁嗪可能作为乳腺癌治疗的潜在药物候选者。

具有大斯托克斯位移的有机磷光体

包括我们化合物核心在内的取代苯并噁嗪酮结构表现出异常大的斯托克斯位移。 这些有机磷光体与光电子学中的应用相关,例如荧光传感器和成像剂 .

人白细胞弹性蛋白酶和 C1r 丝氨酸蛋白酶的抑制剂

4H-苯并[d][1,3]噁嗪已成功地用作人白细胞弹性蛋白酶和 C1r 丝氨酸蛋白酶的抑制剂。 这些酶在炎症过程和免疫反应中起着至关重要的作用 .

孕酮受体激动剂

在抗肿瘤活性的背景下,4H-苯并[d][1,3]噁嗪已被研究为孕酮受体激动剂。 它们对激素相关癌症的潜在影响值得进一步探索 .

DNA 结合抗肿瘤剂

这些化合物也已被研究为具有潜在抗肿瘤特性的 DNA 结合剂。 了解它们与细胞 DNA 的相互作用可以为新的治疗策略提供见解 .

材料和耐热化合物

4H-苯并[d][1,3]噁嗪核心出现在各种材料和耐热化合物中。 它的多功能性使其在聚合物科学、材料工程和阻燃领域具有价值 .

属性

IUPAC Name |

N-cyclohexyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-14(16-11-6-2-1-3-7-11)10-19-15(21)12-8-4-5-9-13(12)17-18-19/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYARZTCVQMWJEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725651 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

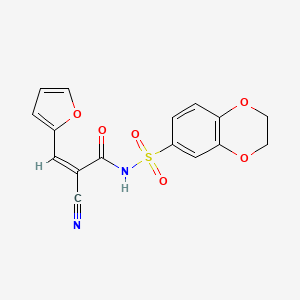

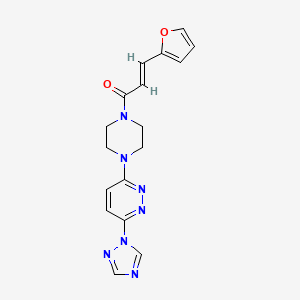

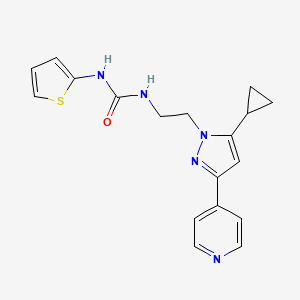

![8-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2412811.png)

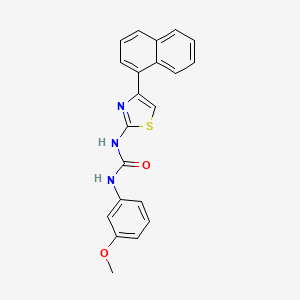

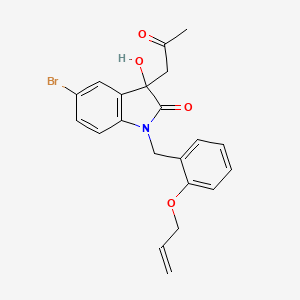

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2412815.png)

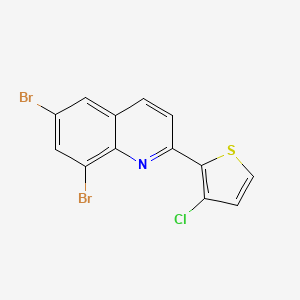

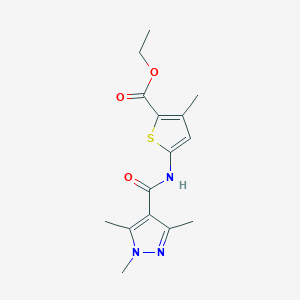

![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2412823.png)